molecular formula C10H11BrO2S B1267080 4-[(4-Bromophenyl)sulfanyl]butanoic acid CAS No. 15115-76-1

4-[(4-Bromophenyl)sulfanyl]butanoic acid

Cat. No.: B1267080
CAS No.: 15115-76-1
M. Wt: 275.16 g/mol
InChI Key: QHQKCTPXHCXNAR-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromophenyl group attached to a sulfanyl butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]butanoic acid typically involves the following steps:

    Formation of 4-Bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent like acetic acid.

    Alkylation: The 4-bromothiophenol is then alkylated with 4-bromobutanoic acid under basic conditions, such as using sodium hydroxide or potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-[(4-aminophenyl)sulfanyl]butanoic acid.

    Oxidation: Formation of 4-[(4-bromophenyl)sulfinyl]butanoic acid.

    Reduction: Formation of 4-[(4-bromophenyl)sulfanyl]butanol.

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]butanoic acid
  • 4-[(4-Fluorophenyl)sulfanyl]butanoic acid
  • 4-[(4-Methylphenyl)sulfanyl]butanoic acid

Uniqueness

4-[(4-Bromophenyl)sulfanyl]butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in unique halogen bonding interactions, making this compound particularly valuable in certain chemical and biological applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQKCTPXHCXNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298689
Record name 4-[(4-bromophenyl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-76-1
Record name NSC125375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-bromophenyl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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